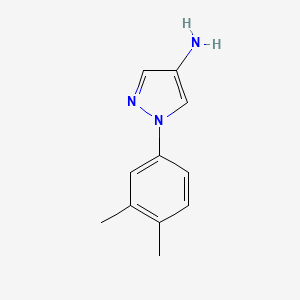
N-Cyclopropylpteridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La N-Ciclopropilpteridin-4-amina es un compuesto heterocíclico que presenta una estructura central de pteridina con un grupo ciclopropilo unido al átomo de nitrógeno en la cuarta posición
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de la N-Ciclopropilpteridin-4-amina normalmente implica la ciclopropilación de la pteridin-4-amina. Un método común es la reacción de pteridin-4-amina con ácido ciclopropilborónico en presencia de un catalizador de cobre, como acetato de cobre(II), y un ligando como 2,2'-bipiridina . La reacción se lleva a cabo en dicloroetano bajo una atmósfera de aire, obteniendo el derivado N-ciclopropilo deseado.
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para la N-Ciclopropilpteridin-4-amina no están bien documentados, el enfoque general implicaría escalar los métodos de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, para maximizar el rendimiento y la pureza al tiempo que se minimizan los costes y el impacto medioambiental.
Análisis De Reacciones Químicas
Tipos de reacciones
La N-Ciclopropilpteridin-4-amina puede someterse a diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción pueden realizarse utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila, donde el grupo ciclopropilo puede ser sustituido por otros sustituyentes.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno en medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Ácido ciclopropilborónico con acetato de cobre(II) y 2,2'-bipiridina en dicloroetano.
Principales productos formados
Oxidación: Derivados oxidados de la N-Ciclopropilpteridin-4-amina.
Reducción: Formas reducidas del compuesto con grupos funcionales alterados.
Sustitución: Diversos derivados de pteridina sustituidos en función del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
La N-Ciclopropilpteridin-4-amina tiene varias aplicaciones en la investigación científica:
Química: Utilizada como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Investigada por su potencial como sonda bioquímica debido a su capacidad para interactuar con macromoléculas biológicas.
Medicina: Explorada por sus posibles propiedades terapéuticas, incluidas las actividades antimicrobianas y anticancerígenas.
Industria: Utilizada en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas
Mecanismo De Acción
El mecanismo de acción de la N-Ciclopropilpteridin-4-amina implica su interacción con dianas moleculares específicas, como enzimas o receptores. El grupo ciclopropilo puede aumentar la afinidad de unión del compuesto a su diana, lo que lleva a una mayor actividad biológica. Las vías exactas implicadas dependen de la aplicación específica y de la molécula diana .
Comparación Con Compuestos Similares
Compuestos similares
Pteridin-4-amina: El compuesto madre sin el grupo ciclopropilo.
Ciclopropilamina: Un compuesto más sencillo con un grupo ciclopropilo unido a una amina.
Derivados de la pteridina: Diversos derivados con diferentes sustituyentes en el núcleo de la pteridina.
Singularidad
La N-Ciclopropilpteridin-4-amina es única debido a la presencia tanto del núcleo de pteridina como del grupo ciclopropilo.
Propiedades
Fórmula molecular |
C9H9N5 |
|---|---|
Peso molecular |
187.20 g/mol |
Nombre IUPAC |
N-cyclopropylpteridin-4-amine |
InChI |
InChI=1S/C9H9N5/c1-2-6(1)14-9-7-8(12-5-13-9)11-4-3-10-7/h3-6H,1-2H2,(H,11,12,13,14) |
Clave InChI |
ZQNIPQYGKLTSRI-UHFFFAOYSA-N |
SMILES canónico |
C1CC1NC2=NC=NC3=NC=CN=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(1H-Benzo[d][1,2,3]triazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B11782605.png)










